(RS)-Apica - 170847-18-4

(RS)-Apica

Catalog Number: EVT-253973
CAS Number: 170847-18-4
Molecular Formula: C10H12NO5P
Molecular Weight: 257.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(RS)-APICA is a synthetic compound classified as a competitive antagonist of group II metabotropic glutamate receptors (mGluR2/3). [, , , , , ] These receptors, primarily located in the central and peripheral nervous system, play a crucial role in modulating neuronal excitability and synaptic plasticity. [, ] (RS)-APICA selectively binds to these receptors, preventing the binding of the endogenous ligand, glutamate, thereby inhibiting the downstream signaling pathways associated with these receptors. [, , , , ] This selective antagonism has made (RS)-APICA an essential tool in investigating the physiological and pathological roles of mGluR2/3.

(2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine (L-CCG-I)

Relevance: L-CCG-I is considered structurally related to (RS)-Apica because they are both group II mGluR ligands. [] While (RS)-Apica acts as an antagonist, L-CCG-I is an agonist at these receptors. []

(RS)-α-Methyl-4-phosphonophenylglycine (MSOP)

Compound Description: (RS)-α-Methyl-4-phosphonophenylglycine (MSOP) is a selective group III mGluR antagonist. [] It completely blocked the effects of L-AP4, a group III mGluR agonist, on gastric rhythm generation in the crustacean stomatogastric ganglion (STG). []

LY341495 [(2S)-2-amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic Acid] (LY)

Compound Description: LY341495, also known as LY, is a group II and group III mGluR antagonist. [] When injected intraplantarly, LY increased capsaicin-induced nociceptive behaviors and nociceptor activity, indicating a role of these receptors in pain modulation. [] This effect was blocked by the group II mGluR agonist APDC and the group III mGluR agonist L-AP4. [] LY alone did not produce any nociceptive behaviors or alter nociceptor activity, suggesting a lack of tonic inhibitory control by group II/III mGluRs. []

Relevance: LY is considered structurally related to (RS)-Apica because both compounds act as antagonists at group II mGluRs. [] LY exhibits a broader spectrum of antagonism, affecting both group II and III mGluRs, while (RS)-Apica primarily targets group II mGluRs. []

(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate (APDC)

Compound Description: (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate (APDC) is a group II mGluR agonist. [, ] When administered in vivo, APDC was found to reduce extracellular glutamate levels in the nucleus accumbens. [] This effect could be blocked by co-administration of the group II mGluR antagonist LY341495. [] Additionally, APDC prevented the increase in capsaicin-induced nociceptive behaviors and nociceptor activity observed with the group II/III mGluR antagonist LY341495. []

N-Acetylaspartylglutamate

Compound Description: N-Acetylaspartylglutamate is an endogenous peptide neurotransmitter that acts as an agonist at group II mGluRs. [] Similar to the structurally related compound APDC, N-acetylaspartylglutamate reduced extracellular glutamate levels in the nucleus accumbens. [] This effect suggests a potential role of N-acetylaspartylglutamate in modulating glutamatergic transmission via group II mGluR activation.

Relevance: Although not directly structurally related, cis-ACBD is relevant to (RS)-Apica in the context of studying presynaptic excitability in the traumatic cerebellum. [] Both compounds modulate glutamatergic signaling, albeit through different mechanisms. (RS)-Apica acts by antagonizing group II mGluRs, while cis-ACBD inhibits glutamate reuptake. []

UBP1112 (α-Methyl-3-methyl-4-phosphonophenylglycine)

Compound Description: UBP1112 is a selective group III mGluR antagonist. [] Intraplantar injection of UBP1112 enhanced capsaicin-induced nociceptive behaviors and nociceptor activity, similar to the effects observed with the group II/III mGluR antagonist LY341495. [] This finding suggests a role for group III mGluRs in modulating pain transmission.

Relevance: JWH-018, while not directly structurally related to (RS)-Apica, is relevant in the broader context of investigating the effects of bioisosteric fluorine substitution on the pharmacological activity of psychoactive compounds. [] This study highlighted that while fluorination can influence receptor binding affinity in some cases, it doesn't necessarily translate to predictable changes in functional activity in vivo. []

AM-2201

Compound Description: AM-2201 is a synthetic cannabinoid (SC) featuring a bioisosteric fluorine substitution compared to JWH-018. [] It acts as an agonist at both CB1 and CB2 receptors. [] While AM-2201 generally demonstrated increased potency at CB1 receptors in vitro compared to JWH-018, this trend wasn't consistently observed in in vivo studies using rats. []

Relevance: AM-2201, although not directly structurally related to (RS)-Apica, is relevant in the broader context of examining the impact of bioisosteric fluorine substitution on the pharmacological activity of psychoactive compounds. [] This research revealed that although fluorination can affect receptor binding affinity in some cases, it doesn't always result in anticipated modifications of functional activity in vivo. []

UR-144

Compound Description: UR-144 is a synthetic cannabinoid (SC) that functions as an agonist at both cannabinoid type 1 (CB1) and CB2 receptors. [] In in vitro studies, its fluorinated counterpart, XLR-11, typically exhibited greater potency at CB1 receptors. [] Nevertheless, this trend wasn't consistently seen in in vivo experiments using rats, indicating that fluorination's effect on receptor binding doesn't always directly correlate with alterations in functional activity in a living organism. []

Relevance: UR-144, although not directly structurally related to (RS)-Apica, is relevant within the broader framework of investigating the effects of bioisosteric fluorine substitution on the pharmacological actions of psychoactive compounds. [] This particular research demonstrated that while fluorination can modify receptor binding affinity in certain instances, it doesn't invariably lead to foreseeable changes in functional activity in a living system. []

Relevance: XLR-11, despite not being directly structurally related to (RS)-Apica, is relevant within the wider context of studying how bioisosteric fluorine substitution affects the pharmacological activity of psychoactive compounds. [] This research highlighted that while fluorination can alter receptor binding affinity in certain situations, it doesn't necessarily result in predictable modifications of functional activity in vivo. []

Relevance: PB-22, though not directly structurally related to (RS)-Apica, is relevant in the broader context of investigating the effects of bioisosteric fluorine substitution on the pharmacological activity of psychoactive compounds. [] This study highlighted that while fluorination can influence receptor binding affinity in some cases, it doesn't necessarily translate to predictable changes in functional activity in vivo. []

Relevance: 5F-PB-22, while not directly structurally related to (RS)-Apica, is relevant in the broader context of investigating the effects of bioisosteric fluorine substitution on the pharmacological activity of psychoactive compounds. [] This study highlighted that while fluorination can influence receptor binding affinity in some cases, it doesn't necessarily translate to predictable changes in functional activity in vivo. []

STS-135

Compound Description: STS-135 is a synthetic cannabinoid that acts as an agonist at both CB1 and CB2 receptors. [, ] It is a fluorinated analog of APICA. [] In vitro, STS-135 exhibits potent activity at both receptors, although generally with a slightly lower potency compared to APICA. [] In vivo studies in rats demonstrated that STS-135 induces hypothermia and reduces heart rate in a dose-dependent manner, similar to APICA. []

Relevance: STS-135 is considered structurally related to (RS)-Apica as it is its terminally fluorinated analog. [, ] This structural modification results in some differences in their pharmacological profiles, with STS-135 generally displaying slightly lower potency compared to (RS)-Apica in both in vitro and in vivo studies. []

ADB-PINACA

Compound Description: ADB-PINACA is a synthetic cannabinoid that is known to undergo extensive phase 1 metabolism after ingestion. [] Its major metabolites have been synthesized and pharmacologically characterized. [] The study found that metabolites lacking a carboxylic acid functionality retained potent activity at both CB1 and CB2 receptors, suggesting their potential contribution to the overall pharmacological effects of ADB-PINACA. []

Relevance: While ADB-PINACA is not directly structurally related to (RS)-Apica, both compounds belong to the class of synthetic cannabinoids. [] Research on ADB-PINACA metabolites emphasizes the importance of considering the pharmacological activity of metabolites, which might contribute to the overall effects observed with parent SCs, including (RS)-Apica. []

5F-ADB-PINACA

Compound Description: 5F-ADB-PINACA is a synthetic cannabinoid and a fluorinated analog of ADB-PINACA. [] Similar to ADB-PINACA, 5F-ADB-PINACA undergoes significant phase 1 metabolism after ingestion. [] The pharmacological characterization of its major metabolites revealed that those lacking a carboxylic acid group maintained potent activity at both CB1 and CB2 receptors, suggesting their potential role in the overall pharmacological profile of the parent compound. []

Relevance: Although not directly structurally related to (RS)-Apica, 5F-ADB-PINACA, like ADB-PINACA, belongs to the class of synthetic cannabinoids. [] The investigation into 5F-ADB-PINACA metabolites emphasizes the need to consider the pharmacological activity of metabolic products when assessing the overall effects of parent SCs, including (RS)-Apica. []

Source

(RS)-Apica can be derived from various synthetic routes, often involving the modification of existing amino acid structures. Its synthesis typically utilizes precursors that are readily available in chemical libraries or can be produced through organic synthesis methods.

Classification

(RS)-Apica is classified as a non-proteinogenic amino acid. Non-proteinogenic amino acids are those that are not incorporated into proteins during translation but can play significant roles in metabolic pathways and as intermediates in the synthesis of biologically active compounds.

Synthesis Analysis

Methods

The synthesis of (RS)-Apica can be achieved through several methods, including:

  1. Chemical Synthesis: This involves the stepwise assembly of the molecule using organic chemistry techniques.
  2. Enzymatic Synthesis: Utilizing enzymes to catalyze specific reactions can lead to the formation of (RS)-Apica with high specificity and yield.

Technical Details

One common method for synthesizing (RS)-Apica includes the reaction of 4-chlorobenzyl chloride with an appropriate amino acid derivative under basic conditions. The reaction conditions, such as temperature and pH, must be carefully controlled to optimize yield and purity.

Molecular Structure Analysis

Structure

(RS)-Apica has a molecular formula of C10H12ClN and features a chiral center, which contributes to its (RS) designation. The compound exhibits a phenyl group substituted with chlorine, which influences its biological activity.

Data

  • Molecular Weight: Approximately 199.66 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

(RS)-Apica participates in various chemical reactions typical for amino acids, including:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amide Formation: Reacting with carboxylic acids or derivatives to form amides.
  3. Decarboxylation: Under certain conditions, it may lose a carboxyl group, leading to different derivatives.

Technical Details

The reactivity of (RS)-Apica can be exploited in synthetic pathways to develop more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

Process

The mechanism of action for (RS)-Apica primarily relates to its role as an amino acid derivative that may interact with neurotransmitter systems or metabolic pathways. It could act as an agonist or antagonist at specific receptors, influencing physiological responses.

Data

Research indicates that compounds similar to (RS)-Apica may modulate neurotransmitter release or receptor activity, contributing to their pharmacological effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and polar solvents; insoluble in non-polar solvents.

Chemical Properties

  • pH Stability: Stable within a physiological pH range.
  • Reactivity: Reacts with bases and acids under specific conditions, typical for amino acids.

Relevant Data or Analyses

Experimental studies have characterized the stability and reactivity profiles of (RS)-Apica under various conditions, indicating its potential utility in diverse applications.

Applications

Scientific Uses

(RS)-Apica has potential applications in:

  1. Pharmaceutical Development: As a precursor to drugs targeting neurological disorders.
  2. Biochemical Research: Investigating metabolic pathways involving amino acids.
  3. Agricultural Science: Developing bioactive compounds that enhance plant growth or resistance.
Neuropharmacological Mechanisms of (RS)-APICA in Glutamatergic Signaling

Selective Antagonism of Group II Metabotropic Glutamate Receptors (mGluRs)

(RS)-APICA demonstrates high selectivity for Group II mGluRs (mGluR2 and mGluR3) over other metabotropic glutamate receptor classes. These Gi/Go-protein coupled receptors are widely distributed throughout the CNS, with particularly high expression in regions critical for sensory processing, cognition, and emotion regulation, including the nucleus accumbens, prefrontal cortex, hippocampus, and cerebellum [3] [5] [7]. The compound acts as a competitive antagonist at the glutamate binding site, effectively blocking receptor activation by endogenous glutamate and synthetic agonists.

The antagonistic properties of (RS)-APICA have been quantitatively characterized through radioligand binding and functional assays. The compound exhibits an IC50 value of approximately 30 μM for mGluR2, demonstrating significant potency in blocking receptor-mediated signaling cascades [1] [3]. This specificity is particularly valuable given the structural similarities between mGluR subtypes and the challenge of developing selective pharmacological tools for this receptor family. Unlike broad-spectrum glutamate receptor antagonists, (RS)-APICA does not significantly interact with ionotropic glutamate receptors (NMDA, AMPA, or kainate receptors) or other mGluR groups at therapeutic concentrations, preserving the integrity of experimental interventions [7] [9].

Table 1: Pharmacological Profile of (RS)-APICA

Receptor TargetAffinity (IC50)Functional ActivitySelectivity Over Group I/III mGluRs
mGluR2~30 μMCompetitive Antagonist>100-fold
mGluR3~50 μMCompetitive Antagonist>50-fold
mGluR5>300 μMNegligible Activity-
mGluR7>300 μMNegligible Activity-

In the cerebellar cortex, (RS)-APICA application has revealed a paradoxical inhibitory relationship between granule cells and Golgi cells. Contrary to the long-standing belief that granule cells excite Golgi cells through glutamatergic synapses, (RS)-APICA blockade demonstrated that granule cell-derived glutamate predominantly inhibits Golgi cells via mGluR2 activation. This finding necessitated a fundamental re-evaluation of cerebellar microcircuit organization and information processing [1]. The duration of this inhibitory effect extends for several hundred milliseconds following synaptic activation, enabling prolonged disinhibition of granule cells and facilitating extended temporal processing windows for sensory information [1].

Inverse Agonist-Like Activity at Synaptic and Extrasynaptic Sites

Beyond classical competitive antagonism, (RS)-APICA exhibits functional characteristics consistent with inverse agonism at Group II mGluRs. This property is particularly significant given the substantial constitutive activity observed in mGluR2/3 receptors, especially within neural circuits processing nociceptive information [7] [8]. Inverse agonists not only prevent receptor activation by endogenous ligands but also suppress baseline receptor activity in the absence of agonists, effectively producing "negative" efficacy.

In dorsal root ganglion (DRG) neurons that co-express TRPV1 and Group II mGluRs, (RS)-APICA application (100 μM) significantly enhances capsaicin-induced calcium mobilization beyond levels observed with capsaicin alone [8] [9]. This effect is not replicable with ionotropic glutamate receptor antagonists, confirming its specificity to mGluR-mediated regulation. The amplification of TRPV1 responses occurs through a mechanism independent of traditional synaptic transmission, implicating extrasynaptic receptor populations and volume transmission [8]. This suggests that (RS)-APICA may access and modulate receptor populations located outside conventional synaptic clefts, expanding its sphere of influence beyond synaptic constraints.

The inverse agonist-like properties of (RS)-APICA manifest most prominently under conditions of heightened neuronal activity. During high-frequency stimulation or prolonged nociceptor activation, endogenous glutamate release increases sufficiently to activate perisynaptic and extrasynaptic Group II mGluRs. Under these conditions, (RS)-APICA administration produces a more pronounced disinhibition of nociceptive signaling than observed during basal activity states [8] [9]. This activity-dependent characteristic positions Group II mGluRs as endogenous "brakes" on excessive neuronal excitation, with (RS)-APICA effectively releasing this brake mechanism.

In the nucleus accumbens, (RS)-APICA elevates extracellular glutamate concentrations even under basal conditions, suggesting tonic activation of Group II mGluRs that maintains inhibitory control over glutamatergic transmission [3] [5]. This effect involves both vesicular and non-vesicular glutamate sources, as demonstrated by its dependence on functional cystine-glutamate exchange and calcium-dependent exocytosis [3] [5]. The ability to modulate constitutive receptor activity distinguishes (RS)-APICA from neutral antagonists and enhances its utility in probing the physiological relevance of basal mGluR2/3 signaling.

Modulation of Extracellular Glutamate Concentrations in Neural Circuits

(RS)-APICA exerts profound effects on extracellular glutamate homeostasis through its actions at presynaptic and extrasynaptic Group II mGluRs. These receptors normally function as autoreceptors that suppress glutamate release upon activation. Antagonism by (RS)-APICA therefore disinhibits release mechanisms while simultaneously modulating non-vesicular glutamate transport systems [3] [5].

In the nucleus accumbens, local administration of (RS)-APICA (100 μM) increases extracellular glutamate concentrations by approximately 40-60% above baseline levels. This elevation results from the coordinated enhancement of both activity-dependent vesicular release and cystine-glutamate exchange [3] [5]. The glutamate regulatory mechanism involves protein kinase A (PKA) signaling pathways, as evidenced by blockade with the PKA inhibitor Rp-cAMPS and reproduction of the effect with the PKA activator Sp-cAMPS [3]. This positions Group II mGluRs as critical regulators of the intracellular cAMP-PKA cascade that controls glutamate release machinery.

Table 2: Effects of (RS)-APICA on Extracellular Glutamate in Different Neural Circuits

Neural CircuitGlutamate IncreasePrimary MechanismDependence
Nucleus Accumbens40-60%Enhanced vesicular release + cystine-glutamate exchangePKA, N-type Ca2+ channels
Cerebellar CortexDisinhibition of granule cellsReduced mGluR2-mediated Golgi cell suppressionGABAergic tone
Peripheral NociceptorsAmplified TRPV1 responsesDisinhibition of presynaptic glutamate releaseActivity-dependent autoinhibition
Prefrontal CortexModest increase (20-30%)Primarily vesicular releaseNetwork activity state

The impact of (RS)-APICA on glutamate dynamics exhibits circuit-specific characteristics. Cerebellar application reveals that Group II mGluR antagonism disinhibits granule cells indirectly by suppressing Golgi cell activity. The resulting depression of GABAergic inhibition from Golgi cells enhances granule cell excitability and promotes prolonged activity in the input layer of the cerebellar cortex [1]. This mechanism enables extended temporal integration of sensory inputs, potentially supporting cerebellar-dependent learning processes like eyeblink conditioning that require precise timing over hundreds of milliseconds [1].

In pain processing pathways, (RS)-APICA administration (100 μM intraplantar) amplifies nociceptive transmission through activity-dependent mechanisms. When co-administered with formalin—which elevates extracellular glutamate—(RS)-APICA significantly enhances pain-related behaviors beyond formalin alone [8] [9]. This effect requires prior nociceptor activation, as (RS)-APICA alone does not provoke spontaneous pain behaviors or nociceptor discharge under basal conditions. The compound's ability to enhance glutamate-driven sensitization positions Group II mGluRs as endogenous modulators of nociceptive thresholds following tissue injury or inflammation [7] [9].

The temporal dynamics of (RS)-APICA action reveal complex regulatory mechanisms governing glutamate homeostasis. While acute administration elevates extracellular glutamate, chronic Group II mGluR blockade may trigger compensatory adaptations in glutamate release machinery and transporter expression. These neuroadaptations have particular relevance for pathological states characterized by glutamatergic dysregulation, including substance use disorders and schizophrenia [3] [10]. The compound thus serves as a valuable probe for investigating both physiological glutamate regulation and potential pathophysiological mechanisms arising from impaired Group II mGluR function.

Compounds Mentioned in Article:(RS)-APICA, LY341495, APDC, DCG-IV, L-CCG-I, (1S,3S)-ACPD, Glutamate, Capsaicin, Formalin

Properties

CAS Number

170847-18-4

Product Name

(RS)-Apica

IUPAC Name

1-amino-5-phosphono-2,3-dihydroindene-1-carboxylic acid

Molecular Formula

C10H12NO5P

Molecular Weight

257.18 g/mol

InChI

InChI=1S/C10H12NO5P/c11-10(9(12)13)4-3-6-5-7(17(14,15)16)1-2-8(6)10/h1-2,5H,3-4,11H2,(H,12,13)(H2,14,15,16)

InChI Key

ZNQZXIHSJUDIKL-UHFFFAOYSA-N

SMILES

C1CC(C2=C1C=C(C=C2)P(=O)(O)O)(C(=O)O)N

Synonyms

(RS)-1-Amino-5-phosphonoindan-1-carboxylic acid

Canonical SMILES

C1CC(C2=C1C=C(C=C2)P(=O)(O)O)(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.